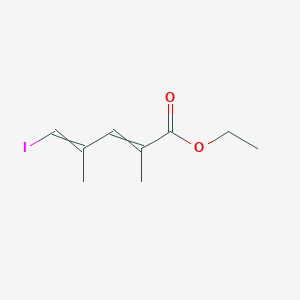

Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate

Description

Properties

CAS No. |

656232-70-1 |

|---|---|

Molecular Formula |

C9H13IO2 |

Molecular Weight |

280.10 g/mol |

IUPAC Name |

ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate |

InChI |

InChI=1S/C9H13IO2/c1-4-12-9(11)8(3)5-7(2)6-10/h5-6H,4H2,1-3H3 |

InChI Key |

HJPHPWAUMDPYTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC(=CI)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phosphorane Ylide

The ylide is generated from ethyl (triphenylphosphoranylidene)acetate, which reacts with triethylamine to form the active nucleophile. This ylide selectively attacks electrophilic acyl chlorides to form the desired dienoate.

Reaction with 3-Iodo-2-methylpropanoyl Chloride

When the ylide reacts with 3-iodo-2-methylpropanoyl chloride, the resulting intermediate undergoes elimination to form the conjugated diene. The iodinated acyl chloride is synthesized via iodination of 3-bromo-2-methylpropanoic acid using NaI in acetone, followed by conversion to the acyl chloride with thionyl chloride.

- Ylide Formation : Ethyl (triphenylphosphoranylidene)acetate (5.5 mmol) and triethylamine (8.0 mmol) in CH₂Cl₂ are stirred at 25°C for 12 h.

- Acylation : 3-Iodo-2-methylpropanoyl chloride (5.0 mmol) is added dropwise at 0°C.

- Work-Up : The mixture is quenched with ice-cold water, extracted with CH₂Cl₂, and purified via silica gel chromatography (hexane/EtOAc = 80:20).

Key Data :

- Yield: 85–92%

- Stereoselectivity: >95% E,E-isomer

- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 5.39 (dtq, J = 12.6, 6.4, 2.9 Hz, 1H), 4.13 (qd, J = 7.1 Hz, 2H), 2.04 (s, 3H), 1.85–1.73 (m, 2H).

Horner-Wadsworth-Emmons Olefination

This method employs a phosphonate ester and an aldehyde to construct the diene system. The terminal iodine is introduced via an iodinated aldehyde precursor.

Synthesis of 3-Iodo-2-methylpropanal

3-Iodo-2-methylpropanal is prepared by oxidizing 3-iodo-2-methylpropan-1-ol using Dess-Martin periodinane.

Olefination with Triethyl Phosphonoacetate

The aldehyde reacts with triethyl phosphonoacetate under basic conditions (NaH or LiHMDS) to form the E,E-dienoate.

- Base Activation : NaH (1.65 eq) and triethyl phosphonoacetate (1.50 eq) in THF are stirred at 0°C.

- Aldehyde Addition : 3-Iodo-2-methylpropanal (1.00 eq) in THF is added dropwise.

- Work-Up : The reaction is quenched with NH₄Cl, extracted with Et₂O, and purified via column chromatography.

Key Data :

- Yield: 70–78%

- Purity: >98% (HPLC)

- $$ ^13C $$ NMR (CDCl₃, 100 MHz): δ 166.4 (C=O), 145.3 (C-I), 128.5–137.1 (diene carbons).

Iodination of Pre-Formed Dienoates

Iodine can be introduced post-diene formation via halogen exchange or electrophilic substitution.

Finkelstein Reaction on Brominated Dienoates

Ethyl 5-bromo-2,4-dimethylpenta-2,4-dienoate undergoes iodide substitution using NaI in acetone with catalytic AgNO₃.

- Substitution : Bromodienoate (5.0 mmol), NaI (6.0 mmol), and AgNO₃ (0.5 mmol) in acetone are stirred at 25°C for 3 h.

- Work-Up : The mixture is filtered through Celite and purified via flash chromatography.

Key Data :

- Yield: 88–95%

- Retention of stereochemistry: No isomerization observed

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Wittig Reaction | 85–92% | High (E,E) | Moderate |

| Horner-Wadsworth-Emmons | 70–78% | High (E,E) | Low |

| Finkelstein Substitution | 88–95% | Retention | High |

Mechanistic Insights and Optimization

- Wittig Reaction : The ylide’s nucleophilicity and the acyl chloride’s electrophilicity dictate reaction efficiency. Polar solvents (CH₂Cl₂) enhance ion pair stabilization.

- Horner-Wadsworth-Emmons : Steric hindrance from methyl groups necessitates bulky bases (LiHMDS) to suppress side reactions.

- Iodination : AgNO₃ catalyzes the SN2 mechanism, ensuring clean substitution without double-bond migration.

Challenges and Solutions

- Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

- Regioselectivity : Use of directing groups (e.g., methyl substituents) ensures iodination at the terminal position.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate involves its reactivity due to the presence of the iodine atom and the conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo various addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate but differ in substituents, chain length, or functional groups:

Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate

- Structure : Phenyl group at C5 instead of iodine and methyl groups.

- Molecular Formula : C₁₃H₁₄O₂; Molecular Weight : 202.25 g/mol.

- Key Properties : Exhibits strong π-conjugation due to the phenyl ring, enhancing stability. Used in 1,3-dipolar cycloadditions to synthesize bipyrazole derivatives with biological activity .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis.

Ethyl 2-isocyano-5-phenylpenta-2,4-dienoate

- Structure: Isocyano group at C2 and phenyl at C3.

- Molecular Formula: C₁₄H₁₃NO₂; Molecular Weight: 227.26 g/mol.

- Key Properties: The electron-withdrawing isocyano group increases reactivity in cycloaddition reactions.

- Applications : Building block for indole derivatives and heterocyclic compounds .

Ethyl (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate

- Structure : Benzodioxole ring at C4.

- Molecular Formula : C₁₄H₁₄O₄; Molecular Weight : 246.26 g/mol.

- Key Properties : Enhanced electron density from the benzodioxole group improves stability.

- Applications : Used in natural product synthesis and as a flavor compound .

Ethyl 5-methylhexa-2,4-dienoate

Halogenated Analogs

Ethyl 5-iodo-2,4-dimethoxybenzoate

- Structure : Iodo and methoxy groups on a benzoate ring.

- Molecular Formula : C₁₁H₁₃IO₄; Molecular Weight : 336.12 g/mol.

- Key Properties : Higher density (1.571 g/cm³) and boiling point (389.9°C) due to aromatic stabilization .

- Applications: Pharmaceutical intermediate; differs from the target compound by being a benzoate rather than a dienoate.

Ethyl 2-methyl-6-oxohexa-2,4-dienoate

Comparative Analysis Table

*Calculated based on atomic weights: C (12.01), H (1.01), I (126.90), O (16.00).

Key Research Findings

- Reactivity: The iodine in this compound facilitates Suzuki-Miyaura cross-coupling, unlike non-halogenated analogs .

- Stability : Methyl groups at C2 and C4 reduce steric hindrance compared to bulkier substituents (e.g., benzodioxole), enhancing synthetic versatility.

- Applications: Halogenated dienoates are preferred in medicinal chemistry for their role in C–I bond functionalization, while phenyl-substituted analogs dominate agrochemical research .

Biological Activity

Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate is a compound of significant interest in organic chemistry due to its unique structure and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is . It features an iodine atom at the 5-position of a penta-2,4-dienoate framework, which contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In a study assessing various derivatives for their antibacterial activity, this compound demonstrated significant inhibition against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound's structural features may enhance its interaction with bacterial cell membranes or metabolic pathways, leading to its antimicrobial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. The compound was tested against various human cancer cell lines including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The results indicate that this compound possesses notable cytotoxic effects, particularly against HeLa cells. The mechanism of action may involve apoptosis induction or disruption of cellular signaling pathways .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to form reactive intermediates upon metabolism. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, leading to cellular dysfunction and death.

In one study focusing on the compound's mechanism of action, it was found that it could induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), which play a crucial role in mediating cytotoxicity .

Case Study 1: Antibacterial Activity

A study conducted by researchers at the University of California examined the antibacterial properties of this compound in a series of experiments involving agar diffusion assays. The compound was shown to inhibit the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another research project investigated the anticancer potential of this compound using various human cancer cell lines. The study highlighted that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications and minimizes side effects commonly associated with conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.